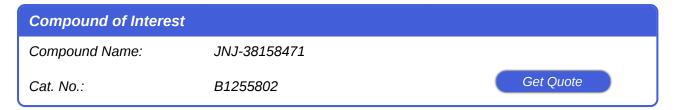


JNJ-38158471: A Preclinical Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for **JNJ-38158471**, a potent and selective tyrosine kinase inhibitor. The information presented herein is a compilation of publicly available data intended to inform researchers and professionals in the field of drug development.

Core Compound Activity

JNJ-38158471 is an orally bioavailable, small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in vitro and in vivo models.[1]

In Vitro Inhibitory Activity

JNJ-38158471 exhibits high selectivity for VEGFR-2. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various tyrosine kinases.



Target Kinase	IC50 (nM)	
VEGFR-2	40[1]	
Ret	180[1]	
Kit	500[1]	
VEGFR-1	>1000[1]	
VEGFR-3	>1000[1]	
Raf	No significant activity[1]	

Cellular Activity

In cell-based assays, **JNJ-38158471** demonstrated potent inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent migration of endothelial cells.[1]

In Vivo Efficacy

Preclinical studies in various animal models have shown significant anti-tumor efficacy of **JNJ-38158471**.

Xenograft Tumor Models

Once-daily oral administration of **JNJ-38158471** resulted in substantial tumor growth inhibition in several human tumor xenograft models in nude mice.

Tumor Model	Maximum Tumor Growth Inhibition	
A431 (Epidermoid Carcinoma)	Up to 90%[1]	
HCT116 (Colorectal Carcinoma)	Up to 90%[1]	
A375 (Melanoma)	Up to 90%[1]	



Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was observed for up to four weeks after the cessation of monotherapy with **JNJ-38158471**.[1] In the HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a decrease in tumor size.[3]

Angiogenesis Models

JNJ-38158471 demonstrated potent anti-angiogenic effects in vivo.

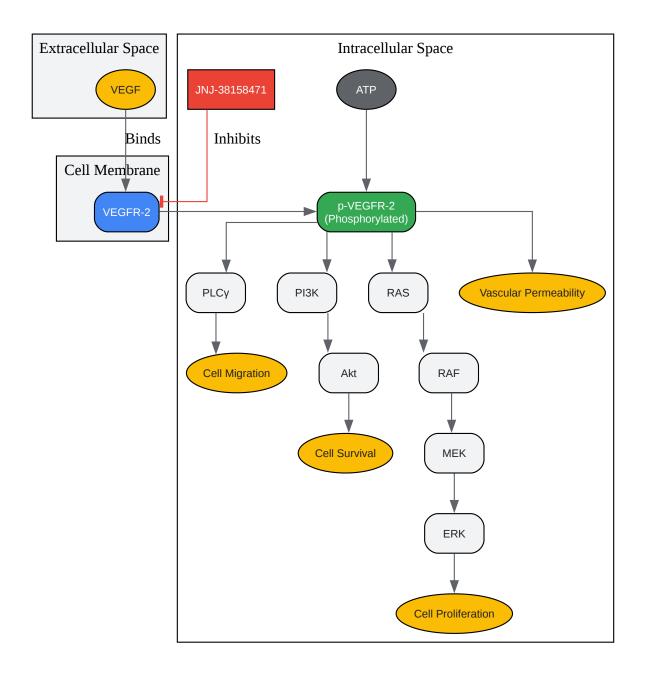
Model	Treatment	Result
VEGF-induced Corneal Angiogenesis (C57BL/6J mice)	100 mg/kg, once daily	83% inhibition of neovascularization[2]
VEGF-induced Corneal Angiogenesis (C57BL/6J mice)	10 mg/kg, once daily	15% inhibition of neovascularization[2]
Spontaneous Polyp Formation (APC min-mouse model)	Not specified	Inhibition of polyp formation[1]

The compound was reported to be well-tolerated in these animal models.[1]

Mechanism of Action and Signaling Pathway

JNJ-38158471 exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, **JNJ-38158471** prevents this autophosphorylation and subsequent downstream signaling.





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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of JNJ-38158471.



Experimental Protocols

While specific, detailed internal protocols for the preclinical studies on **JNJ-38158471** are not publicly available, the following represents generalized methodologies based on standard practices for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of JNJ-38158471 against target kinases.

Materials:

- Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)
- Kinase-specific substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Assay buffer (typically containing MgCl2, MnCl2, DTT)
- JNJ-38158471 (in various concentrations)
- Microtiter plates
- Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Procedure:

- Prepare serial dilutions of JNJ-38158471 in an appropriate solvent (e.g., DMSO) and then in assay buffer.
- In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various concentrations of **JNJ-38158471**.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).



- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- Calculate the percentage of kinase activity inhibition for each concentration of JNJ-38158471 compared to a control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (General Protocol)

Objective: To assess the inhibitory effect of **JNJ-38158471** on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium (e.g., EGM-2)
- VEGF (Vascular Endothelial Growth Factor)
- JNJ-38158471
- Lysis buffer
- Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2
- ELISA plates or Western blotting equipment

Procedure:

 Culture HUVECs to near confluence and then serum-starve for several hours to reduce basal receptor phosphorylation.



- Pre-treat the cells with various concentrations of JNJ-38158471 for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or Western blotting.
- Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
- Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by JNJ-38158471.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of **JNJ-38158471** in a mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human tumor cell line (e.g., HCT116)
- JNJ-38158471 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant a specific number of tumor cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.

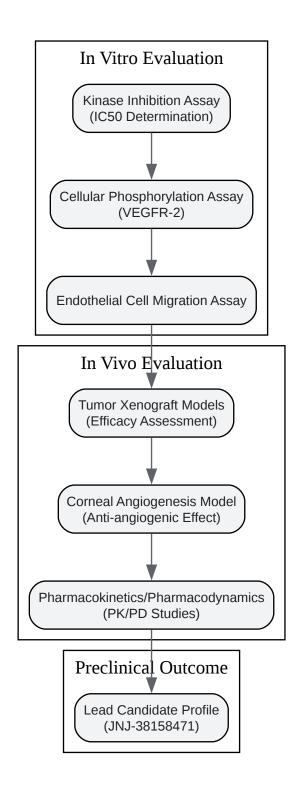
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- Administer JNJ-38158471 orally, once daily, at various dose levels. The control group receives the vehicle.
- Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.





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Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor like **JNJ-38158471**.



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